molecular formula C8H15NO B1426224 8-Oxabicyclo[3.2.1]octane-3-methanamine CAS No. 99799-76-5

8-Oxabicyclo[3.2.1]octane-3-methanamine

Cat. No. B1426224
CAS RN: 99799-76-5
M. Wt: 141.21 g/mol
InChI Key: YNTJGZBUFFVLPV-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-3-ylmethanamine is a complex organic compound. It contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .


Synthesis Analysis

The synthesis of 8-Oxabicyclo[3.2.1]octanes has been improved via a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol cyclization. This reaction of allylic silylethers is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .


Molecular Structure Analysis

The molecular structure of 8-Oxabicyclo[3.2.1]octan-3-ylmethanamine includes a total of 26 bonds; 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Oxabicyclo[3.2.1]octanes include a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Preparation : A study by Ishida, Kusama, and Iwasawa (2010) detailed the enantioselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives through asymmetric [3+2]-cycloaddition, yielding derivatives with over 90% enantiomeric excess (Ishida, Kusama, & Iwasawa, 2010).

Chemical Reactions and Transformations

  • Cleavage of the Oxygen Bridge : Föhlisch et al. (1987) investigated the cleavage of the oxygen bridge in 8-oxabicyclo[3.2.1]octan-3-ones, which was accomplished using Trimethylsilyl Trifluoromethanesulfonate (Föhlisch, Sendelbach, & Bauer, 1987).
  • Catalytic Generation of Oxidopyrylium Ylides : Toda et al. (2018) described an efficient method for preparing 8-oxabicyclo[3.2.1]octane derivatives, highlighting the role of triethylamine in catalyzing cycloaddition reactions (Toda, Shimizu, Iwai, & Suga, 2018).

Synthetic Applications

  • Synthesis of Polyhydroxylated Derivatives : Khlevin et al. (2012) detailed the synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes, which serve as synthetic blocks for potentially bioactive molecules (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).

Natural Product Synthesis

  • Synthesis of Polyfunctional Glycosyl Derivatives : Ievlev et al. (2016) explored the synthesis of glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, highlighting its importance in the structure of biologically significant compounds (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016).

Biologically Active Natural Products

  • Natural and Synthetic Products : Flores and Díez (2014) provided a comprehensive overview of the synthesis and properties of functionalized 2,8-diheterobicyclo[3.2.1]octanes, emphasizing their prevalence in nature and utility in organic synthesis (Flores & Díez, 2014).

Photorearrangement Studies

  • Photorearrangement of 8-Oxabicyclooctanes : Mori et al. (1988) investigated the photorearrangement of 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, leading to the formation of 2-alkyl-3-oxatricyclooctane diones (Mori, Kasai, & Takeshita, 1988).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Oxabicyclo[3.2.1]octan-3-ylmethanamine, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there could be future research directions in the synthesis and applications of 8-Oxabicyclo[3.2.1]octan-3-ylmethanamine.

properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTJGZBUFFVLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxabicyclo[3.2.1]octane-3-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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